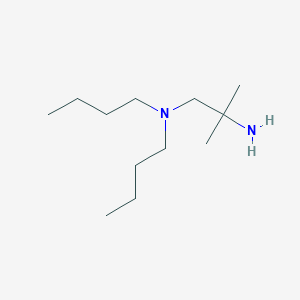
(2-Amino-2-methylpropyl)dibutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- is an organic compound with the molecular formula C11H26N2 It is a derivative of 1,2-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- typically involves the alkylation of 1,2-propanediamine with butyl and methyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace the butyl or methyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Scientific Research Applications
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: The parent compound with two amino groups.
1,2-Propanediamine, N1,N1-dimethyl-: A similar compound with methyl groups instead of butyl groups.
1,3-Propanediamine, N,N-dimethyl-: A structural isomer with different positioning of the amino groups.
Uniqueness
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H28N2 |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
1-N,1-N-dibutyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-7-9-14(10-8-6-2)11-12(3,4)13/h5-11,13H2,1-4H3 |
InChI Key |
LLWGJQGMZNGTDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


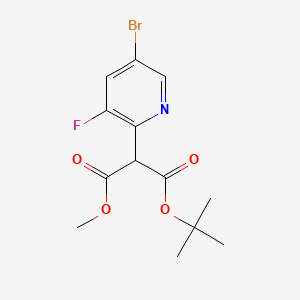

![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)
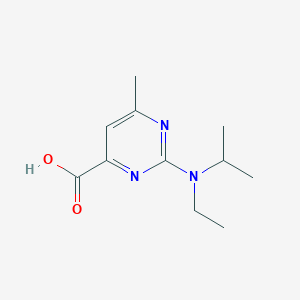
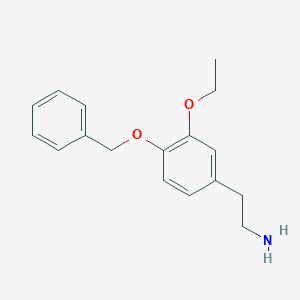
![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)
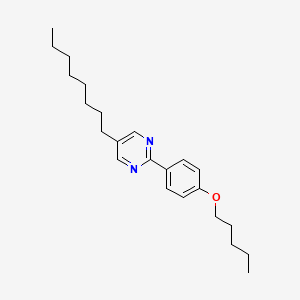
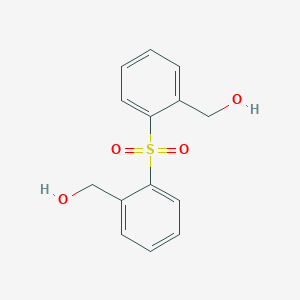
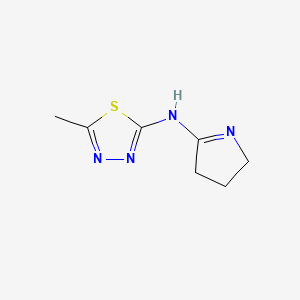
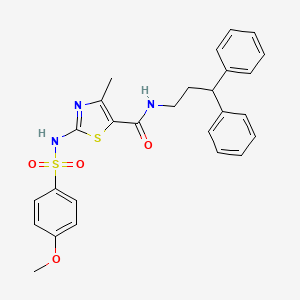

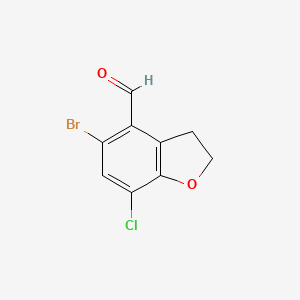
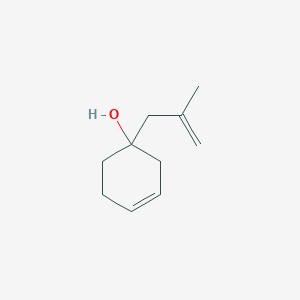
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13930681.png)
